5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

Catalog No.
S12868321
CAS No.
1197033-17-2
M.F
C49H56N5O9P
M. Wt
890.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

CAS Number

1197033-17-2

Product Name

5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

IUPAC Name

N-[1-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C49H56N5O9P

Molecular Weight

890.0 g/mol

InChI

InChI=1S/C49H56N5O9P/c1-32(2)54(33(3)4)64(60-29-15-28-50)63-43-42-46(53-30-34(5)44(52-47(53)56)51-45(55)36-16-11-9-12-17-36)62-48(43,35(6)61-42)31-59-49(37-18-13-10-14-19-37,38-20-24-40(57-7)25-21-38)39-22-26-41(58-8)27-23-39/h9-14,16-27,30,32-33,35,42-43,46H,15,29,31H2,1-8H3,(H,51,52,55,56)/t35-,42+,43-,46+,48-,64?/m0/s1

InChI Key

BDTXILPCBUAYPJ-USFFSJIASA-N

Canonical SMILES

CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Isomeric SMILES

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

5'-ODMT cEt N-Bzm5 C Phosphoramidite is a synthetic compound primarily used in the field of molecular biology and biochemistry. It is classified as a potent nucleic acid analog and is particularly recognized for its role in the development of modified antisense oligonucleotides. This compound features a 5'-O-dimethoxytrityl (ODMT) protecting group, which enhances its stability and solubility, making it suitable for various biochemical applications. The structure of 5'-ODMT cEt N-Bzm5 C Phosphoramidite allows for efficient incorporation into nucleic acid sequences, facilitating research in gene expression and regulation .

The primary chemical reaction involving 5'-ODMT cEt N-Bzm5 C Phosphoramidite is its coupling with nucleoside or nucleotide precursors during the synthesis of oligonucleotides. This phosphoramidite undergoes a series of reactions that include:

  • Nucleophilic Attack: The phosphoramidite reacts with the hydroxyl group of a nucleoside, forming a phosphite triester.
  • Oxidation: The phosphite triester can then be oxidized to form a stable phosphate diester.
  • Deprotection: The ODMT group can be removed under acidic conditions to yield the free hydroxyl group, allowing further modifications or use in biological assays.

These reactions are essential for synthesizing custom oligonucleotides with specific sequences for research purposes .

5'-ODMT cEt N-Bzm5 C Phosphoramidite exhibits significant biological activity as a component of modified antisense oligonucleotides. These oligonucleotides can bind to complementary RNA sequences, inhibiting gene expression through mechanisms such as:

  • Steric Hindrance: Preventing translation by blocking ribosome access.
  • RNase H Activation: Inducing degradation of the target RNA by RNase H when bound to the complementary strand.

Due to these properties, compounds like 5'-ODMT cEt N-Bzm5 C Phosphoramidite are valuable tools in therapeutic applications, including gene silencing and potential treatments for genetic disorders .

The synthesis of 5'-ODMT cEt N-Bzm5 C Phosphoramidite typically involves several steps:

  • Formation of the Base Structure: Starting from commercially available nucleosides or nucleotides, the base structure is formed.
  • Protection of Functional Groups: The ODMT protecting group is introduced at the 5' position to prevent unwanted reactions during subsequent steps.
  • Phosphorylation: The compound is phosphorylated using phosphorous oxychloride or similar reagents to form the phosphoramidite.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

These methods allow researchers to produce high-quality phosphoramidites for use in oligonucleotide synthesis .

The applications of 5'-ODMT cEt N-Bzm5 C Phosphoramidite are diverse and include:

  • Oligonucleotide Synthesis: Used as a building block for creating custom DNA or RNA sequences.
  • Gene Therapy: Potential use in therapeutic strategies aimed at silencing specific genes associated with diseases.
  • Diagnostics: Utilized in assays for detecting specific RNA sequences related to pathogens or genetic conditions.

These applications highlight the compound's importance in both research and clinical settings .

Interaction studies involving 5'-ODMT cEt N-Bzm5 C Phosphoramidite focus on its binding affinity and specificity towards target RNA sequences. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinities.
  • Electrophoretic Mobility Shift Assays: To visualize binding interactions between oligonucleotides and their targets.

Such studies are crucial for understanding how modifications affect the efficacy and specificity of antisense oligonucleotides .

Several compounds share similarities with 5'-ODMT cEt N-Bzm5 C Phosphoramidite, particularly in their roles as nucleic acid analogs. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
2'-O-methyl RNA PhosphoramiditeModifies ribose at the 2' positionEnhances stability against nucleases
Locked Nucleic Acid (LNA)Contains a methylene bridge between nucleobasesIncreases binding affinity and specificity
Phosphorothioate OligonucleotideContains sulfur in place of oxygen in phosphateProvides increased resistance to enzymatic degradation

While all these compounds serve similar functions in nucleic acid synthesis and modification, 5'-ODMT cEt N-Bzm5 C Phosphoramidite stands out due to its specific structural features that enhance its utility in antisense technology and gene regulation applications .

XLogP3

6.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

889.38156538 g/mol

Monoisotopic Mass

889.38156538 g/mol

Heavy Atom Count

64

Dates

Modify: 2024-08-10

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